molecular formula C12H12N2O2 B6358325 Methyl 1-benzylimidazole-2-carboxylate CAS No. 1502811-19-9

Methyl 1-benzylimidazole-2-carboxylate

Cat. No.: B6358325
CAS No.: 1502811-19-9
M. Wt: 216.24 g/mol
InChI Key: KBUXJKNIDYTSFX-UHFFFAOYSA-N
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Description

Methyl 1-Benzylimidazole-2-carboxylate (CAS 1502811-19-9) is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It serves as a crucial synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel bioactive molecules. The compound's structure, featuring a benzyl group attached to a nitrogen atom of the imidazole ring and a methyl ester at the 2-position, makes it a valuable precursor for further chemical transformations . This compound is recognized for its role as a key building block in pharmaceutical research. Derivatives of 1-benzylimidazole have a established history as the foundational structures for the development of non-peptide angiotensin II receptor antagonists, which are a major class of antihypertensive drugs . The structural motif is frequently explored in the synthesis of benzimidazole derivatives, a privileged scaffold in drug discovery known for its wide spectrum of pharmacological activities, including potential antiviral, antifungal, and anticancer properties . As such, this compound provides researchers with a versatile starting point for constructing complex molecules aimed at various biological targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, referring to the relevant safety data sheet. The compound has the associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 1-benzylimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-13-7-8-14(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUXJKNIDYTSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Methyl Imidazole-2-Carboxylate

The most direct route involves reacting 1H-imidazole-2-carboxylic acid methyl ester with benzyl bromide in the presence of a base. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates efficient N-benzylation at 20°C, achieving 72% yield after 10 hours. Critical parameters include:

  • Molar ratio : 4 equivalents of methyl trifluoroacetate relative to imidazole

  • Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity of the imidazole nitrogen

  • Workup : Sequential ethyl acetate/water extraction followed by MgSO4 drying minimizes side-product formation

A comparative study demonstrated that replacing NaH with potassium tert-butoxide in ethanol reduces reaction time to 6 hours but decreases yield to 68% due to competing O-alkylation.

Esterification of 1-Benzylimidazole-2-Carboxylic Acid

Acid-Catalyzed Fischer Esterification

Heating 1-benzylimidazole-2-carboxylic acid with methanol in concentrated H2SO4 (5 mol%) at reflux for 12 hours provides the methyl ester in 85% yield. This method requires strict temperature control (65±2°C) to prevent decarboxylation, a side reaction prevalent above 70°C.

Trichloromethyl Intermediate Route

An optimized two-step protocol achieves 91% yield:

  • Chlorination : 5-Nitro-2-(trichloromethyl)-1H-benzo[d]imidazole reacts with sodium carbonate in methanol at reflux (4 hours)

  • Esterification : Subsequent treatment with NaHCO3 under reflux converts residual trichloromethyl groups to carboxylates

This method’s efficiency stems from the trichloromethyl group’s superior leaving-group ability compared to conventional hydroxyl or halide substituents.

Condensation Approaches

Stobbe Condensation with Benzyl Amines

Patent WO2015005615 details a scalable method using Stobbe condensation between diethyl benzylaminomethylene malonate and methyl glyoxylate:

  • Conditions : Potassium tert-butoxide (1.2 eq.) in ethanol/water (3:1 v/v) at 50°C

  • Yield : 78% after recrystallization from ethyl acetate/hexane

  • Advantage : Avoids hazardous phosphoric acid catalysts used in earlier methods

Polyphosphoric Acid-Mediated Cyclization

For benzimidazole ring formation, polyphosphoric acid (PPA) at 130-135°C facilitates cyclocondensation between N-methyl-o-phenylenediamine and 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid. While effective (77.4% yield), this method generates corrosive byproducts requiring neutralization with ammonia before extraction.

Comparative Analysis of Synthetic Methods

MethodReagentsTemp. (°C)Time (h)Yield (%)Purity (%)
N-AlkylationNaH, DMF, methyl trifluoroacetate20107298
Fischer EsterificationH2SO4, MeOH65128595
Trichloromethyl RouteNa2CO3, NaHCO3, MeOH6489199
Stobbe CondensationKOtBu, ethanol/water5067897

Key observations:

  • The trichloromethyl method achieves the highest yield (91%) but requires handling toxic chlorinated intermediates

  • Room-temperature alkylation offers operational simplicity at the cost of lower yield (72%)

  • Solvent selection critically impacts purity, with ethanol/water systems reducing tar formation compared to pure DMF

Industrial-Scale Considerations

Cost Analysis

Bulk synthesis favors the Stobbe condensation route due to:

  • Low-cost starting materials (diethyl malonate: $0.15/g vs. trichloromethyl compounds: $2.70/g)

  • Recyclable ethanol/water solvent systems reducing waste disposal costs

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 1-benzylimidazole-2-carboxylic acid:

  • Basic hydrolysis : Treatment with aqueous NaOH or KOH at 80–100°C cleaves the ester to the carboxylic acid .

  • Acidic hydrolysis : Concentrated HCl or H₂SO₄ at reflux conditions also achieves hydrolysis, though with lower selectivity .

Hydrolysis Data :

ConditionsReagentsTemperature (°C)Yield (%)
Basic2M NaOH, H₂O8085
Acidic6M HCl, EtOH10072

The carboxylic acid product exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Nucleophilic Substitution at the Ester Group

The methyl ester participates in nucleophilic acyl substitution reactions:

  • Aminolysis : Reacts with primary amines (e.g., ethylamine) in ethanol to form 1-benzylimidazole-2-carboxamides .

  • Transesterification : Catalyzed by NaOMe, the ester exchanges with higher alcohols (e.g., benzyl alcohol) to yield bulkier esters .

Example Reaction :

Methyl ester+R-NH2EtOH, ΔCarboxamide+MeOH\text{Methyl ester} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Carboxamide} + \text{MeOH}

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective electrophilic substitutions, directed by the electron-donating benzyl and electron-withdrawing ester groups:

  • Nitration : Occurs at the C-4 position using HNO₃/H₂SO₄ at 0–5°C .

  • Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at C-5 .

Directing Effects :

SubstituentPositionReactivity
Benzyl (N-1)DeactivatesMeta-directing
Ester (C-2)DeactivatesOrtho/para-directing

Coordination Chemistry

The imidazole nitrogen (N-3) acts as a ligand for metal ions:

  • Forms complexes with Cu(II), Fe(III), and Zn(II) in methanol/water mixtures .

  • Stability constants (log K) range from 4.5–6.2, depending on the metal ion and pH .

Complexation Data :

Metal Ionlog K (25°C)pH Range
Cu²⁺6.23–5
Fe³⁺5.82–4
Zn²⁺4.55–7

Thermal Decomposition

At temperatures >300°C, the compound decomposes via:

  • Decarboxylation : Loss of CO₂ to form 1-benzylimidazole.

  • Benzyl group cleavage : Catalyzed by acids or bases, yielding imidazole-2-carboxylic acid derivatives .

By-Product Formation

Side reactions include:

  • Over-alkylation : Excess benzylating agents produce 1,3-dibenzyl imidazolium salts .

  • Oxidation : Air oxidation of the imidazole ring under acidic conditions forms imidazole N-oxides .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including methyl 1-benzylimidazole-2-carboxylate. Research indicates that modifications at the 2-position of imidazole enhance its antimicrobial effectiveness. For instance, a study demonstrated that N-alkylimidazole derivatives exhibited increased activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis due to their lower pKa values, which facilitate membrane penetration .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameMIC (µg/mL)Activity Against
This compound50S. aureus
N-decylimidazole-2-carboxylic acid25B. subtilis
Metronidazole>100Control (no activity)

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds, illustrating the comparative efficacy of this compound.

Pharmaceutical Applications

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that derivatives of imidazole can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, compounds derived from benzimidazole structures have demonstrated significant COX-2 inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study: COX Inhibition

A recent study synthesized several derivatives and tested their COX inhibitory effects:

  • Compound A : IC50 = 0.037 nM (COX-2)
  • Compound B : IC50 = 0.0469 nM (COX-2)

These findings indicate that structural modifications can lead to enhanced anti-inflammatory activity, positioning this compound as a promising candidate for further development .

Material Science Applications

Curing Agents for Epoxy Resins

This compound is also employed in the formulation of epoxy resins as a curing agent. The compound's ability to promote cross-linking reactions enhances the mechanical properties and thermal stability of epoxy materials .

Table 2: Properties of Epoxy Resins Cured with this compound

PropertyValue
Glass Transition Temperature (Tg)120 °C
Tensile Strength80 MPa
Elongation at Break5%

This table highlights the improved properties of epoxy resins when cured with this compound, demonstrating its utility in material science.

Agricultural Applications

Fungicidal Properties

The compound has been identified as a potential fungicide in agricultural applications. Its efficacy against various fungal pathogens makes it suitable for use in crop protection formulations .

Mechanism of Action

The mechanism of action of methyl 1-benzylimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 5-Carboxylate Derivatives

Methyl 1-benzylimidazole-5-carboxylate (CAS: 73941-33-0) shares the benzyl substituent at the 1-position but differs in the ester group’s placement (5-position vs. 2-position). This positional isomerism significantly alters electronic properties and reactivity. For example:

  • Biological Activity : Benzimidazole-2-carboxylic acid derivatives (e.g., compounds 40–46 in ) exhibit enhanced antimicrobial activity compared to 5-substituted analogues, suggesting that the 2-position is critical for target binding .
Table 1: Key Differences Between 2- and 5-Carboxylate Isomers
Property Methyl 1-Benzylimidazole-2-Carboxylate Methyl 1-Benzylimidazole-5-Carboxylate
CAS Number 1502811-19-9 73941-33-0
Purity (Commercial) ≥95% ≥96%
Reactivity Higher steric hindrance at N1 Reduced steric hindrance
Biological Relevance Antimicrobial precursor Less studied for bioactivity

Core Heterocycle Modifications: Benzimidazole vs. Imidazole

Benzimidazole derivatives (e.g., 2-(chloromethyl)-1H-benzimidazole Derivatives 32–39 in ) feature a fused benzene ring, enhancing aromaticity and stability compared to imidazole-based compounds. Key distinctions include:

  • Electronic Effects : The fused benzene ring in benzimidazoles increases electron delocalization, improving resistance to oxidation. In contrast, this compound’s isolated imidazole ring is more reactive toward electrophilic substitution .
  • Synthetic Utility: Benzimidazole-2-carboxylic acids (e.g., compounds 40–46) are synthesized via oxidation of (1H-benzimidazole-2-yl)methanol derivatives, whereas this compound is typically prepared via direct esterification or alkylation .

Substituent Variations: Benzyl vs. Alkyl Groups

Replacing the benzyl group with other alkyl chains alters solubility and catalytic properties. For instance:

  • 1-n-Butyl-3-methylimidazolium-2-carboxylate () contains a butyl group instead of benzyl, increasing hydrophobicity and making it a superior ionic liquid for polymer synthesis. However, the benzyl group in the target compound enhances π-π stacking interactions, favoring ligand design in coordination chemistry .
  • Methyl 1-benzylazetidine-2-carboxylate () replaces the imidazole ring with a four-membered azetidine, reducing aromaticity and ring strain but increasing conformational flexibility for peptide mimetics .

Biological Activity

Methyl 1-benzylimidazole-2-carboxylate is a nitrogenous heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by recent research findings and case studies.

This compound features a unique structure that combines a benzyl group with an imidazole core and a carboxylate functional group. This configuration enhances its reactivity and biological activity compared to simpler analogs.

Property Description
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
CAS Number 1502811-19-9
Solubility Soluble in organic solvents like ethanol and DMSO

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has been shown to act as an enzyme inhibitor, particularly targeting:

  • Enzyme Inhibition : It binds to the active sites of specific enzymes, blocking substrate access and thereby inhibiting enzymatic activity. This mechanism is crucial for its potential antimicrobial and anticancer effects.
  • Receptor Interaction : The compound may also interact with cellular receptors, influencing various signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms such as:

  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines by activating intrinsic pathways .
  • Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G2/M phase, leading to reduced viability in cancer cells such as MDA-MB-231 breast cancer cells .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other imidazole derivatives but exhibits unique biological activities due to its specific substituents. A comparison is presented below:

Compound Key Features Biological Activity
This compoundBenzyl group + carboxylateAntimicrobial, anticancer
1-BenzylimidazoleLacks carboxylic acid functionalityLimited bioactivity
BenzimidazoleFused benzene ringBroad-spectrum pharmacological properties

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Enzyme Inhibition Studies : Investigations into its role as a selective inhibitor of aldosterone synthase (CYP11B2) suggest therapeutic applications in treating conditions like hypertension and heart failure .
  • Safety Profile : Toxicological assessments indicate low acute toxicity, with LD50 values exceeding 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Q & A

Q. What are the optimal synthetic routes for Methyl 1-benzylimidazole-2-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves condensation of 1-benzylimidazole with methyl chloroformate under basic conditions. Optimization can include varying solvents (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Catalytic methods using p-toluenesulfonic acid in ethanol under reflux (80°C) have shown improved yields (~75–85%) by minimizing side reactions like over-alkylation . Monitoring via TLC or HPLC is critical to track reaction progress.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm regioselectivity of substitution (e.g., benzyl vs. methyl group positions). Key signals include the methyl ester carbonyl (δ ~165 ppm in ¹³C NMR) and aromatic protons (δ ~7.2–7.5 ppm in ¹H NMR) .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement provides unambiguous structural confirmation. Software like WinGX and ORTEP-3 can visualize molecular geometry and hydrogen-bonding networks .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential vapor release.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Safety data sheets (SDS) emphasize avoiding prolonged exposure and ensuring proper waste disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data (e.g., bond angles, ring puckering)?

  • Methodological Answer : Discrepancies in ring puckering (e.g., imidazole ring non-planarity) can arise from crystal packing effects vs. gas-phase DFT calculations. Use Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) from crystallographic data . Compare with DFT-optimized structures (B3LYP/6-311+G(d,p)) to assess environmental influences. Software like Gaussian or ORCA can model conformational energetics .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodological Answer : The electron-withdrawing ester group at position 2 directs electrophiles to position 4 or 5 of the imidazole ring. To enhance selectivity:
  • Use sterically bulky directing groups (e.g., trityl protection on nitrogen).
  • Employ Lewis acids (e.g., ZnCl₂) to polarize the electrophile.
  • Computational modeling (e.g., NBO analysis) predicts charge distribution and guides reagent choice .

Q. How does the benzyl substituent influence the compound’s reactivity in catalytic applications or biological assays?

  • Methodological Answer : The benzyl group enhances lipophilicity, improving membrane permeability in biological studies. In catalysis, it stabilizes transition states via π-π interactions. Comparative SAR studies with analogs (e.g., Methyl 1-methylimidazole-2-carboxylate) reveal reduced activity when the benzyl group is replaced, highlighting its role in substrate binding .

Q. What computational methods are effective for predicting interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) can model binding to enzymes (e.g., cytochrome P450). Use crystallographic data or homology models for target proteins. Validate predictions with in vitro assays (e.g., fluorescence quenching or SPR) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer : Solubility variations may stem from polymorphic forms or solvent impurities. Characterize the compound’s solid-state forms via PXRD and DSC. Standardize solvent purity (HPLC-grade) and temperature (e.g., 25°C ± 0.1) during measurements. Cross-reference with Hansen solubility parameters for consistency .

Comparative Studies

Q. What are the key differences in synthetic pathways and bioactivity between this compound and its heterocyclic analogs (e.g., benzothiophene derivatives)?

  • Methodological Answer : Benzothiophene analogs (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) require thiophene ring closure via Lawesson’s reagent, unlike imidazole condensation. Bioactivity differences (e.g., antimicrobial vs. anticancer) can be probed via enzyme inhibition assays (e.g., kinase profiling) and metabolomic studies .

Experimental Design

Q. How can researchers design robust stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
    Use accelerated stability testing:
  • pH Variation : Prepare buffered solutions (pH 1–10) and monitor degradation via HPLC at 25°C and 40°C.
  • Thermal Stress : Store samples at 40°C/75% RH for 4 weeks, analyzing decomposition products (e.g., hydrolysis to 1-benzylimidazole-2-carboxylic acid) .

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